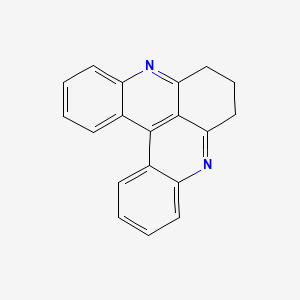

6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-

Description

Structure

3D Structure

Properties

CAS No. |

5002-81-3 |

|---|---|

Molecular Formula |

C19H14N2 |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

8,14-diazapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaene |

InChI |

InChI=1S/C19H14N2/c1-3-8-14-12(6-1)18-13-7-2-4-9-15(13)21-17-11-5-10-16(20-14)19(17)18/h1-4,6-9H,5,10-11H2 |

InChI Key |

GHJPNCIRJHNMSA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3C4=C2C(=NC5=CC=CC=C54)C1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 6h Quino 2,3,4 Kl Acridine, 7,8 Dihydro and Its Derivatives

Strategic Approaches to the 6H-Quino(2,3,4-kl)acridine Nucleus

The core structure of 6H-Quino(2,3,4-kl)acridine can be assembled through various synthetic routes, each offering distinct advantages in terms of starting material availability, reaction conditions, and potential for diversification.

Biomimetic Synthesis Pathways

Biomimetic synthesis aims to mimic the biosynthetic pathways of natural products. For the pyrido[2,3,4-kl]acridine ring system, a close analogue of the quino[2,3,4-kl]acridine core, a biomimetic approach has been developed. This strategy involves the reaction of β,β'-diaminoketones with various quinones and diketones. tau.ac.il For instance, the reaction of 2,2'-diaminobenzophenone (B1585174) with 1,4-naphthoquinone (B94277) can serve as a foundational step in constructing the polycyclic framework. mdpi.com This method is inspired by the presumed biosynthetic origin of marine alkaloids that feature this heterocyclic system. The reaction typically proceeds through the formation of one or more C-N bonds followed by cyclization to yield the acridine (B1665455) core.

A key advantage of this approach is the potential for a one-pot synthesis from readily available precursors, mirroring the efficiency of natural product biosynthesis. scispace.com The choice of quinone and diaminoketone starting materials allows for the introduction of various substituents onto the final acridine nucleus.

Multi-Component and Sequential Cyclization Reactions

Multi-component reactions (MCRs) and sequential cyclization strategies offer an efficient means to construct complex molecules like 6H-Quino(2,3,4-kl)acridine in a convergent manner. A notable sequential approach involves a two-step reaction for the synthesis of new pyridoacridines. mdpi.com The first step is the addition of a 2,2'-diaminobenzophenone to 1,4-naphthoquinone. This is followed by a second step where treatment with ammonia (B1221849) in methanol (B129727) at room temperature for several days leads to the final cyclized product. mdpi.com

Another powerful method for the synthesis of related polycyclic acridines is the Graebe–Ullmann reaction. This involves the thermolysis of 9-(1,2,3-triazol-1-yl)acridines in a high-boiling solvent like diphenyl ether, leading to nitrogen expulsion and cyclization to form the 7H-pyrido[4,3,2-kl]acridine ring system. While not a direct synthesis of the dihydroquinoacridine, this method highlights a key cyclization strategy for forming the final ring of the polycyclic system.

Furthermore, base-catalyzed cyclization reactions of 9-azidoacridine (B1194597) with 1,3-dicarbonyl compounds or activated acetonitriles have been employed to synthesize 9-(1,2,3-triazol-1-yl)acridines, which are precursors for the Graebe–Ullmann reaction. These sequential reactions demonstrate a versatile pathway to functionalized polycyclic acridines.

Below is a table summarizing a selection of reactants and conditions for these reactions:

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| 2,2'-Diaminobenzophenone | 1,4-Naphthoquinone | 1. CeCl₃·7H₂O, Air, EtOH, reflux; 2. 25% NH₄OH, MeOH, R.T. | Pyrido[2,3,4-kl]acridine |

| 9-Azidoacridine | 1,3-Dicarbonyl compounds | Base-catalyzed cyclization | 9-(1,2,3-Triazol-1-yl)acridine |

| 9-(1,2,3-Triazol-1-yl)acridine | - | Boiling diphenyl ether (thermolysis) | 7H-Pyrido[4,3,2-kl]acridine |

Radical-Mediated Synthetic Transformations

While specific examples of radical-mediated synthesis for 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- are not extensively documented in the reviewed literature, the principles of radical cyclization are applicable to the construction of such polycyclic N-heterocycles. Tin-free radical cyclizations, for instance, have been successfully employed for the synthesis of azaoxindoles and other nitrogen-containing fused rings. acs.orgnih.gov These reactions often involve the generation of a radical species that undergoes an intramolecular cyclization onto an aromatic or heteroaromatic ring.

A plausible, though not yet reported, strategy could involve the generation of a radical on a side chain attached to a pre-formed quinoline (B57606) or acridine precursor, followed by an intramolecular cyclization to form the dihydro portion of the target molecule. Photochemical methods, which can generate radical intermediates, have also been used for the synthesis of dihydroquinolinones and other N-heterocycles, suggesting a potential avenue for the synthesis of the 7,8-dihydro-6H-quino(2,3,4-kl)acridine nucleus. scispace.commdpi.com

Catalysis in Dihydroquinacridine Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic routes toward complex heterocyclic systems. In the context of synthesizing pyrido[2,3,4-kl]acridine derivatives, cerous chloride (CeCl₃·7H₂O) has been used as a catalyst in the initial addition of diaminobenzophenones to naphthoquinones, with air as the oxidant for the intermediate hydroquinone. mdpi.com

Palladium(0)-mediated reactions have also been instrumental in the synthesis and functionalization of related quino[4,3,2-kl]acridines. These catalysts are effective in forming carbon-carbon and carbon-heteroatom bonds, which are essential for building and derivatizing the polycyclic framework. For instance, palladium catalysts can be used in cross-coupling reactions to introduce substituents onto the acridine core.

Furthermore, various acid and base catalysts are employed in the cyclization and condensation steps of many synthetic sequences leading to acridine derivatives. The choice of catalyst can significantly influence the reaction pathway and the final product yield.

Regioselective Functionalization and Derivatization

Once the 6H-Quino(2,3,4-kl)acridine nucleus is constructed, its further functionalization is key to developing derivatives with specific properties. Regioselectivity in these reactions is of paramount importance.

Electrophilic Substitution Patterns

The reactivity of the 6H-Quino(2,3,4-kl)acridine system towards electrophiles is dictated by the electron density of the aromatic rings. Studies on the closely related pyrido[2,3,4-kl]acridines provide valuable insights into the expected electrophilic substitution patterns.

Nitration is a common electrophilic aromatic substitution reaction. The nitration of a dihydropyridoacridine derivative has shown that the para position of the terminal aromatic rings is more reactive than other positions. mdpi.com This regioselectivity is influenced by both electronic and steric factors. Positions that are sterically hindered are less likely to be substituted.

Bromination, another important electrophilic substitution, can be more challenging. Some pyridoacridine derivatives have been found to be unreactive towards common brominating agents like Br₂ in CH₂Cl₂ or NBS, suggesting that more forcing conditions might be necessary. mdpi.com The use of Lewis acid catalysts in bromination can sometimes lead to precipitation of the substrate.

The following table summarizes the observed regioselectivity in the nitration of a model dihydropyridoacridine:

| Reactant | Reagents | Product | Position of Substitution | Yield |

| Dihydropyridoacridine | HNO₃ / H₂SO₄ | Mono-nitro derivative | para-position of terminal ring | 53% |

This information on electrophilic substitution provides a predictive framework for the functionalization of the 7,8-dihydro-6H-quino(2,3,4-kl)acridine nucleus, guiding the synthesis of novel derivatives.

Introduction of Diverse Substituents

The functionalization of the 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- core is crucial for modulating its chemical and physical properties. A range of modern synthetic reactions have been adapted to introduce a wide array of substituents onto this and structurally related polycyclic aromatic scaffolds.

Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, the Sonogashira cross-coupling reaction has been efficiently used to synthesize 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives. google.com This method involves the chemoselective reaction at carbon-bromine bonds, allowing for the introduction of various arylethynyl groups that extend the π-conjugation of the acridine core. google.com The yields of these reactions are influenced by the electronic nature of the substituents on the arylacetylene, with electron-donating groups like methoxy (B1213986) providing higher yields (up to 93%) compared to electron-withdrawing groups like trifluoromethyl (75%). google.com

Electrophilic substitution reactions provide another route for functionalization. Studies on related pyrido[2,3,4-kl]acridines have demonstrated that electrophilic substitution, particularly nitration, can be achieved to introduce nitro groups onto the aromatic skeleton. wikipedia.org

Furthermore, palladium(0)-mediated reactions have been shown to be effective for replacing existing groups, such as a chloro substituent, with other functionalities. youtube.com On the 8H-quino[4,3,2-kl]acridine system, chloro groups have been efficiently replaced by benzylamino, 4-morpholinyl, and cyano substituents, showcasing the versatility of this approach for introducing nitrogen- and carbon-based functional groups. youtube.com

The table below summarizes various substituents introduced onto related acridine and quinoacridine frameworks using different synthetic methods.

| Reaction Type |

Synthesis of Fused-Ring Analogs

Expanding the polycyclic structure of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- by fusing additional rings creates novel analogs with potentially enhanced properties. Several synthetic strategies have been developed for constructing such fused systems.

One established method is the Graebe-Ullmann degradation of 1,2,3-triazoles. wikipedia.org This thermolytic reaction has been exploited to construct 7H-pyrido[4,3,2-kl]acridines from appropriate 9-(1,2,3-triazolyl)acridine precursors. wikipedia.org The reaction involves a nitrogen-expulsion degradation, typically carried out in a high-boiling solvent like diphenyl ether, leading to the formation of a new fused pyridine (B92270) ring. wikipedia.org In some cases, intramolecular cyclization of a side-chain can occur simultaneously, leading to even more complex pentacyclic systems like quinolizino[2,3,4-kl]acridines. wikipedia.org

Biomimetic synthesis offers another pathway. New pyrido[2,3,4-kl]acridines have been synthesized by reacting β,β'-diaminoketones with quinones or diketones like cyclohexan-1,3-dione. wikipedia.org This approach mimics natural biosynthetic pathways to construct the core fused-ring system.

Photochemical reactions also provide a unique route to fused analogs. A method for synthesizing dihydrobenzo[h]pyrano[2,3-f]quinazolines involves a photochemical 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system within a precursor molecule, followed by a google.comyoutube.com-H sigmatropic shift. This process, initiated by UV irradiation, demonstrates the utility of light-induced reactions in forming complex heterocyclic structures.

Additionally, intramolecular cyclization is a common strategy. For example, the solid-phase synthesis of 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones is achieved through the reduction of a nitro group followed by an intramolecular cyclization to form the fused pyrazine (B50134) ring.

The following table outlines key methodologies for synthesizing fused-ring analogs of quinoacridines.

| Synthetic Methodology |

Formation of Quinoacridine Dimers and Related Structures

The synthesis of dimeric structures, where two quinoacridine units are linked, represents a significant synthetic challenge. Such molecules are of interest for their potential as advanced materials and complex ligands. While specific literature on the dimerization of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- is scarce, the formation of such carbon-carbon bonds is typically achieved through modern palladium-catalyzed cross-coupling reactions. youtube.com

These reactions are a cornerstone of modern organic synthesis for joining two different molecular fragments (cross-coupling) or two identical fragments (homocoupling). Well-established methods like the Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings are routinely employed to create C-C bonds between aromatic systems. youtube.com

A plausible synthetic route to a quinoacridine dimer would involve a palladium-catalyzed cross-coupling strategy. For example, a halogenated derivative of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- (e.g., a bromo- or iodo-substituted version) could be reacted with an organometallic derivative of the same molecule. In a Suzuki-type coupling, this would involve reacting the halide with a boronic acid or boronic ester derivative of the quinoacridine. The palladium catalyst, in the presence of a suitable base and ligands, would facilitate the formation of a new carbon-carbon bond linking the two quinoacridine units.

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of synthetic transformations is critical for reaction optimization and rational design of new synthetic routes. For the synthesis of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- and its derivatives, both computational and experimental studies provide valuable insights.

Quantum chemical calculations using density functional theory (DFT) have been performed to elucidate experimental observations in the synthesis of substituted tetrahydroacridines. google.com These theoretical studies help in understanding the influence of various substituents on the photophysical properties of the molecules by visualizing the highest occupied molecular orbitals (HOMO), lowest unoccupied molecular orbitals (LUMO), and molecular electrostatic potential (MEP). google.com

Experimental studies have also shed light on reaction pathways. For instance, the cyclization of 9-(benzotriazol-1-yl)acridine to form the pentacyclic 8H-quino[4,3,2-kl]acridine has been shown to proceed via a mechanism that is distinct from photochemical or thermolytic pathways. youtube.com This transformation is believed to involve the fragmentation of the triazole ring to form a diazonium intermediate, whose subsequent heterolysis and cyclization are facilitated by the solvation of intermediate zwitterionic species. youtube.com

The outcome of reactions can also be highly dependent on the conditions used, pointing to competing mechanistic pathways. In the synthesis of novel trisubstituted acridines, attempts to rationalize the formation of an unexpected product under acidic conditions led to the proposal of different reaction pathways, including one involving a tautomeric form of an intermediate and another based on the formation of a different reactive species. These investigations highlight the importance of carefully selecting solvents and reagents to control reaction selectivity.

Advanced Spectroscopic and Analytical Characterization for 6h Quino 2,3,4 Kl Acridine, 7,8 Dihydro Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-, NMR would provide definitive evidence of its complex fused-ring structure and the specific arrangement of protons and carbon atoms. However, specific NMR data for this compound are not available in published literature.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra would reveal key structural features. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoacridine core and the aliphatic protons of the 7,8-dihydro portion. The chemical shifts (δ) would indicate their electronic environment, and spin-spin coupling constants (J) would reveal connectivity between adjacent protons.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons at the 7 and 8 positions.

Table 1: Expected ¹H and ¹³C NMR Data Ranges for 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- No experimental data is available. This table is predictive.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 9.0 | 110 - 150 |

| Aliphatic CH₂ (C7, C8) | 2.5 - 4.5 | 20 - 40 |

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to assemble the molecular structure. A COSY spectrum would establish proton-proton correlations, mapping out the connectivity within the aromatic and aliphatic spin systems. An HMBC spectrum would show correlations between protons and carbons over two to three bonds, allowing for the unambiguous assignment of the entire carbon skeleton by connecting different fragments of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- (C₂₀H₁₄N₂). The analysis would yield a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. Analysis of fragmentation patterns would provide further structural confirmation. However, specific mass spectrometry data for this compound has not been reported.

Table 2: Predicted High-Resolution Mass Spectrometry Data No experimental data is available. This table is predictive.

| Ion Type | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₂₀H₁₄N₂ | 282.1157 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. For a conjugated aromatic system like 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-, the UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π-π* transitions. Studies on related acridine (B1665455) derivatives show significant absorption in the 350-450 nm range. spectrumchemical.com The exact wavelengths of maximum absorbance (λmax) would be specific to its unique electronic structure. This technique is also valuable for studying how the molecule interacts with other substances, such as DNA. spectrumchemical.com No experimentally recorded UV-Vis spectrum for this specific compound is currently available.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by measuring the vibrations of its bonds. The FT-IR and Raman spectra of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- would be expected to display characteristic bands for:

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

Aliphatic C-H stretching: Typically just below 3000 cm⁻¹.

C=C and C=N stretching: In the 1450-1650 cm⁻¹ region, characteristic of the fused aromatic rings.

C-H bending: In the fingerprint region (below 1500 cm⁻¹), which would be unique to the molecule's structure.

While these techniques are standard for characterization, specific FT-IR or Raman spectra for 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- have not been published.

Electrochemical Characterization using Voltammetric Methods

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the oxidation and reduction properties of a molecule. For 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-, voltammetry would reveal its redox potentials, providing insight into the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for applications in materials science, such as in organic electronics. Research on related tetrahydroacridine derivatives has utilized these methods to estimate HOMO/LUMO energy levels. However, no specific electrochemical data for 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- is available in the scientific literature.

Photoemission Spectroscopy (e.g., Angle-Resolved Ultraviolet Photoemission Spectroscopy (ARUPS)) for Electronic Structure Analysis

Photoemission spectroscopy is a powerful surface-sensitive technique used to probe the electronic structure of materials. In the context of a complex heterocyclic molecule like 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-, techniques such as Ultraviolet Photoemission Spectroscopy (UPS) and Angle-Resolved UPS (ARUPS) would provide invaluable insights into its molecular orbital energy levels.

By irradiating a sample with ultraviolet photons of a known energy, electrons are ejected from the material. The kinetic energy of these photoemitted electrons is measured, which allows for the determination of their binding energies within the molecule. This data directly corresponds to the occupied electronic states, providing an experimental map of the valence band structure.

For a conjugated system like 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-, UPS would be instrumental in determining the energy of the Highest Occupied Molecular Orbital (HOMO). The HOMO level is a critical parameter in understanding the compound's potential as an electron donor in various optoelectronic applications.

ARUPS would further refine this analysis by measuring the kinetic energy of photoelectrons as a function of their emission angle. This angular dependence provides information about the momentum of the electrons in the initial state, allowing for the mapping of the electronic band structure in reciprocal space for ordered thin films of the material. Such data would elucidate the dispersion of the π-orbitals, which are crucial for charge transport properties.

Hypothetical Research Findings for 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-:

In a hypothetical study, a thin film of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- could be analyzed using He I (21.22 eV) and He II (40.8 eV) radiation sources in an ultra-high vacuum system. The resulting photoemission spectrum would be expected to show distinct features corresponding to the π- and σ-orbitals of the fused aromatic system. The onset of the highest energy peak in the spectrum would correspond to the ionization potential and the HOMO level. Comparison with theoretical calculations, such as those from Density Functional Theory (DFT), would be essential for assigning the observed spectral features to specific molecular orbitals.

Table 1: Hypothetical ARUPS Data for 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-

| Feature | Binding Energy (eV) | Angular Dependence (Hypothetical) | Orbital Character Assignment (Theoretical) |

| A | 1.2 | Strong | Highest Occupied Molecular Orbital (HOMO) - π character |

| B | 2.5 | Moderate | π-orbital |

| C | 3.8 | Weak | π-orbital / σ-orbital mix |

| D | 5.1 | Weak | σ-orbital |

Note: The data in this table is purely illustrative and not based on experimental results.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous elucidation of its molecular structure, including bond lengths, bond angles, and torsional angles.

This technique would confirm the planarity of the fused aromatic core and determine the conformation of the 7,8-dihydro portion of the molecule. Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as π-π stacking, C-H···π interactions, and any potential hydrogen bonding. These intermolecular forces are critical in governing the solid-state properties of the material, including its thermal stability, solubility, and charge transport characteristics in the solid state.

Hypothetical Crystallographic Data:

If a single crystal of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- were to be grown and analyzed, the crystallographic data would be presented in a standardized format. This would include the crystal system, space group, unit cell dimensions, and refinement parameters. The resulting molecular structure would likely show a largely planar tetracyclic aromatic system with the dihydro-acridine moiety adopting a conformation that minimizes steric strain. The packing arrangement would likely be dominated by offset π-π stacking interactions between the planar aromatic cores of adjacent molecules.

Table 2: Hypothetical Crystallographic Data for 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-

| Parameter | Hypothetical Value |

| Chemical Formula | C19H14N2 |

| Formula Weight | 270.33 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 13.5 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (Å3) | 1340.7 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.339 |

| R-factor | 0.045 |

Note: The data in this table is purely illustrative and not based on experimental results.

Computational Chemistry and Theoretical Modeling of 6h Quino 2,3,4 Kl Acridine, 7,8 Dihydro

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comnih.gov This method is widely used to calculate various molecular properties of heterocyclic compounds. nih.govrjptonline.org For a molecule like 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be the standard approach to investigate its fundamental electronic and structural characteristics. mdpi.comrjptonline.org

The first step in most quantum chemical calculations is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. mdpi.com For 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-, this would involve finding the set of bond lengths, bond angles, and dihedral angles that corresponds to the lowest energy conformation. The presence of the 7,8-dihydro portion introduces a degree of flexibility compared to a fully aromatic system, making conformational analysis important. Theoretical studies on related tetrahydroacridines have shown that such molecules can adopt distorted, non-planar geometries. beilstein-journals.org DFT calculations can map the potential energy surface to identify the global minimum energy structure and other low-energy conformers, which is crucial for the accurate prediction of all other molecular properties.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or basic nature. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.comyoutube.com

For 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-, DFT calculations would determine the energies and spatial distributions of these orbitals. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable and generally more reactive. researchgate.net In studies of related pyrido[2,3,4-kl]acridine skeletons, modifications to the molecule's structure were shown to directly influence the HOMO and LUMO energies, thereby tuning its electronic properties. chemrxiv.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Heterocyclic System This table provides an example of the type of data generated from FMO analysis on a related acridine (B1665455) derivative, as specific values for 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- are not available in the cited literature.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.00 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.50 | Indicates chemical reactivity and stability |

Computational methods are highly effective at predicting spectroscopic properties, which aids in the interpretation of experimental data.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Visible absorption spectra. mdpi.comchemrxiv.org This approach calculates the energies of electronic transitions from the ground state to various excited states. For molecules in the pyrido[2,3,4-kl]acridine family, TD-DFT has been used to rationalize the relationship between the molecular structure, substituent effects, and the resulting absorption and emission spectra. chemrxiv.orgchemrxiv.org Such calculations would predict the maximum absorption wavelengths (λmax) for 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-, corresponding to its principal electronic transitions (e.g., π → π*).

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable technique for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). thescipub.comresearchgate.net The method calculates the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated shielding of the target molecule's nuclei to that of a reference compound (like tetramethylsilane, TMS), theoretical chemical shifts can be obtained. thescipub.com These predicted spectra are invaluable for confirming the molecular structure and assigning experimental NMR signals. researchgate.net

Table 2: Example of Theoretical vs. Experimental ¹H NMR Chemical Shift Prediction This table illustrates how theoretical GIAO calculations are compared with experimental data for structural verification, using data for a representative dihydropyridone compound. researchgate.net

| Proton | Theoretical δ (ppm) | Experimental δ (ppm) |

| H-4 | 4.70 | 4.66 |

| H-5a | 2.83 | 2.80 |

| H-5b | 2.32 | 2.26 |

| H-1 | 5.04 | 5.01 |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of systems containing many molecules over time. jchemlett.comrandallcygan.com MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system. For 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-, MD simulations could be used to understand how individual molecules interact with each other in a condensed phase (liquid or solid) or with solvent molecules. randallcygan.com This is crucial for studying processes like self-assembly, aggregation, and the formation of molecular crystals, providing insight into intermolecular forces such as hydrogen bonding and π-π stacking. rsc.org

Theoretical Evaluation of Reactivity and Reaction Mechanisms

Computational chemistry is instrumental in exploring the reactivity of a molecule and elucidating potential reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states—the high-energy intermediates between reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a reaction. FMO theory also provides a qualitative prediction of reactivity. wikipedia.org For instance, the shape and energy of the HOMO and LUMO can predict how 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- would interact with other reagents in cycloaddition or electrophilic/nucleophilic substitution reactions. nih.gov

Band Gap and Polarization Effects in Aggregated States

The electronic properties of a molecule can change significantly when it transitions from an isolated state to an aggregated state (e.g., in a thin film or crystal). The HOMO-LUMO gap of a single molecule is related to the electronic band gap in the solid state. beilstein-journals.org In aggregates, intermolecular interactions can cause shifts in the molecular energy levels and alter the band gap. Polarization effects, where the charge distribution of one molecule influences its neighbors, also become important. mdpi.com Computational models can simulate these aggregates to predict how properties like charge mobility and optical absorption change. For related tetrahydroacridines, the optical band gap has been estimated from the onset of the absorption spectra, a value that is influenced by molecular packing and intermolecular electronic coupling. beilstein-journals.org

Mechanistic Investigations of Molecular Interactions of 6h Quino 2,3,4 Kl Acridine, 7,8 Dihydro

Interactions with Nucleic Acid Structures

The primary mode of action for many polycyclic acridine (B1665455) derivatives involves direct binding to nucleic acid structures, which disrupts normal cellular processes like DNA replication and transcription. farmaciajournal.com The specific nature of these interactions, including intercalation and recognition of non-canonical DNA structures, is a key area of research.

The fundamental interaction between acridine-based compounds and DNA is intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. farmaciajournal.com This insertion is driven by non-covalent forces, including hydrophobic and van der Waals interactions. The intercalation process induces significant conformational changes in the DNA structure, which can inhibit the function of enzymes that process DNA. farmaciajournal.com

Some acridine-based drugs that bind to DNA through intercalation may also participate in electron transfer (ET) reactions. nih.gov Once positioned within the double helix, these molecules can potentially donate or accept electrons, actively engaging in ET reactions that could contribute to their biological effects. nih.gov For instance, derivatives like amsacrine, a 9-anilinoacridine, are thought to act as electron donors in such reactions on DNA. nih.gov

The efficiency of intercalation and the stability of the resulting DNA-ligand complex are influenced by the specific substituents on the acridine core. Studies on various acridine derivatives have demonstrated effective DNA intercalation, with binding constants (K) for some series ranging from 1.25 x 10^5 M⁻¹ to 5.26 x 10^5 M⁻¹. nih.gov Spectroscopic analyses, such as UV-vis, fluorescence, and circular dichroism, have confirmed that these compounds are effective DNA-intercalating agents. nih.gov

Beyond the canonical double helix, compounds based on the quinoacridine scaffold have shown a notable ability to selectively bind to and stabilize non-duplex DNA structures, such as G-quadruplexes (G4) and triplex DNA. nih.govnih.govresearchgate.net G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA, such as telomeres and gene promoter regions, and are implicated in the regulation of crucial cellular processes. nih.gov

A variety of methods, including UV absorption, fluorescence emission spectroscopy, and surface plasmon resonance (SPR), have been employed to explore the selectivity of these compounds for quadruplex DNA. nih.govresearchgate.net Research on an extensive series of quaternized quino[4,3,2-kl]acridinium salts has revealed that some of these ligands are among the most selective G-quadruplex DNA interactive agents identified. nih.govresearchgate.net The stabilization of G4 structures is typically achieved through π-π stacking interactions between the planar aromatic ligand and the G-tetrads of the quadruplex. nih.gov For example, a macrocyclic compound featuring two quinacridine subunits (BOQ1) demonstrated a high affinity for G-quadruplex DNA, with a binding constant (K) greater than 1 x 10^7 M⁻¹, which is at least an order of magnitude higher than its affinity for duplex DNA. acs.org

In addition to G4 DNA, polycyclic acridine derivatives have been investigated as ligands for triple-stranded DNA. nih.gov Triplex DNA structures can play roles in biological processes like gene transcription and translation. nih.gov Since triplex formation can be a transient phenomenon, molecules that bind and stabilize these structures are of significant interest. Studies have shown that certain polycyclic acridines exhibit preferential binding to triplex DNA over standard duplex DNA, with trisubstituted acridine derivatives demonstrating the highest affinity and stabilization capabilities. nih.gov

The affinity and kinetics of the binding between acridine derivatives and nucleic acids have been quantified using various biophysical techniques. These studies provide insight into the strength and stability of the molecular interactions.

Binding constants for different acridine derivatives with DNA vary depending on their specific structures and the experimental conditions. Spectroscopic titrations have been used to calculate these constants for several series of compounds.

Below is a table summarizing the binding affinities of various acridine derivatives with DNA, illustrating the range of interaction strengths observed within this class of compounds.

| Compound Class/Derivative | DNA Type | Method | Binding Constant (K) |

| Bis(quinacridine) Macrocycle (BOQ1) | G-Quadruplex | SPR | > 1 x 10^7 M⁻¹ acs.org |

| 3,6-bis(3-alkylguanidino)acridines | Calf Thymus | Spectroscopy | 1.25 - 5.26 x 10^5 M⁻¹ nih.gov |

| Acridine–Thiosemicarbazone Derivative (CL-07) | DNA | Spectroscopy | 4.75 x 10^4 M⁻¹ nih.gov |

| Novel Acridine Derivatives | Calf Thymus | UV-Vis Titration | 2.0 x 10^3 - 3.1 x 10^4 M⁻¹ nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

These data indicate that structural modifications to the acridine core can significantly modulate binding affinity, with certain derivatives, particularly those designed to target specific structures like G-quadruplexes, achieving very high affinity. acs.org

Enzymatic Modulation and Inhibition Mechanisms

By binding to nucleic acids, acridine-based compounds can interfere with the function of enzymes that use DNA as a substrate. The primary targets in this regard are topoisomerases, which are crucial for managing DNA topology during replication, transcription, and recombination.

Acridine derivatives are well-documented inhibitors of both type I and type II topoisomerases. farmaciajournal.comnih.gov These enzymes are vital for cell survival, and their inhibition leads to the disruption of DNA processing and ultimately cell death. farmaciajournal.com The mechanism of inhibition can vary; some compounds act as topoisomerase "poisons," which stabilize the covalent complex formed between the enzyme and DNA, leading to permanent DNA strand breaks. mdpi.com Amsacrine was the first anticancer agent identified to function as a topoisomerase II poison. mdpi.com

Alternatively, some acridine derivatives function as topoisomerase "suppressors," which inhibit the catalytic activity of the enzyme without trapping the DNA-enzyme cleavage complex. nih.gov Studies on novel acridine compounds have confirmed that they can act as suppressors of both Topoisomerase I and II. nih.gov The ability of acridine derivatives to inhibit topoisomerase activity is often linked to their DNA intercalation, though direct interaction with the enzyme may also play a role. mdpi.com The potency of inhibition can be significant, with some derivatives showing strong inhibitory effects against Topoisomerase II at concentrations as low as 5 μM. nih.gov

The table below presents inhibitory data for several acridine-based compounds against topoisomerases.

| Compound Class/Derivative | Target Enzyme | Metric | Value |

| Acridine–Thiosemicarbazone (DL-01) | Topoisomerase IIα | % Inhibition (at 100 µM) | 77% nih.gov |

| Acridine–Thiosemicarbazone (DL-07) | Topoisomerase IIα | % Inhibition (at 100 µM) | 74% nih.gov |

| Acridine–Thiosemicarbazone (DL-08) | Topoisomerase IIα | % Inhibition (at 100 µM) | 79% nih.gov |

| Acridine/Sulfonamide Hybrid (8b) | Topoisomerase I | IC₅₀ | 3.41 µg/mL mdpi.com |

| Acridine/Sulfonamide Hybrid (7c) | Topoisomerase II | IC₅₀ | 7.33 µM mdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

Fluorescence Emission and Quenching Behavior

Detailed experimental data on the specific fluorescence emission and quenching characteristics of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- are not extensively available in the current body of scientific literature. However, based on the known photophysical properties of the broader class of acridine derivatives, a general behavior can be inferred. Acridine compounds are well-documented fluorophores, and their emission properties are highly sensitive to the molecular environment.

The fluorescence of acridine derivatives typically arises from π-π* electronic transitions within their conjugated aromatic system. The emission wavelength and quantum yield are influenced by factors such as solvent polarity, pH, and the presence of quenching agents. For instance, in polar solvents, acridine derivatives often exhibit a red-shift in their emission spectra due to the stabilization of the excited state.

Fluorescence quenching, the process that leads to a decrease in fluorescence intensity, can occur through various mechanisms, including collisional (dynamic) quenching and the formation of non-fluorescent ground-state complexes (static quenching). Common quenching agents for acridine derivatives include halide ions and electron-deficient molecules. The efficiency of quenching is dependent on the concentration of the quencher and the nature of its interaction with the fluorophore.

While specific data for 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- is lacking, a hypothetical representation of its fluorescence behavior is presented in the table below, based on general knowledge of similar compounds.

| Parameter | Hypothetical Value/Observation | Condition |

| Excitation Wavelength (λex) | ~380-420 nm | In ethanol |

| Emission Wavelength (λem) | ~450-500 nm | In ethanol |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | In aprotic solvents |

| Fluorescence Quenching | Observable | With quenchers like iodide ions |

Modulation of Cellular Regulatory Processes at the Molecular Level (e.g., DNA Replication, Transcription)

The interaction of acridine derivatives with nucleic acids is a well-established area of research. The planar aromatic structure of these compounds allows them to intercalate between the base pairs of DNA, leading to significant perturbations of its structure and function. This intercalation is a primary mechanism through which acridines can interfere with crucial cellular processes such as DNA replication and transcription.

Intercalation of a molecule like 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- into the DNA double helix would be expected to cause local unwinding of the DNA, leading to an increase in its length and a decrease in its helical twist. These structural distortions can create a physical barrier that impedes the progression of DNA and RNA polymerases along the DNA template.

During DNA replication, the advancement of the replication fork, managed by DNA polymerase and associated helicases, could be stalled by the presence of an intercalated acridine derivative. This can lead to incomplete DNA synthesis and, ultimately, cell cycle arrest or apoptosis.

Similarly, in the process of transcription, the movement of RNA polymerase along the DNA to synthesize an RNA copy of a gene can be blocked by an intercalating agent. This inhibition of transcription would prevent the synthesis of essential proteins, thereby disrupting normal cellular function.

The table below summarizes the expected molecular-level effects of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- on these cellular regulatory processes, based on the known activities of related acridine compounds.

| Cellular Process | Key Enzyme Involved | Expected Effect of Intercalation | Consequence |

| DNA Replication | DNA Polymerase | Impeded polymerase progression | Inhibition of DNA synthesis, cell cycle arrest |

| Transcription | RNA Polymerase | Blockage of polymerase movement | Inhibition of gene expression, disruption of protein synthesis |

Structure Activity Relationship Sar Studies for 6h Quino 2,3,4 Kl Acridine, 7,8 Dihydro Derivatives

Systematic Exploration of Substituent Effects on Molecular Interactions

The introduction of different substituents onto the 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- scaffold can significantly influence its molecular interactions, such as DNA binding and interactions with protein targets. Studies on related polycyclic acridines have demonstrated that both the nature and position of substituents play a crucial role in modulating their electronic and steric properties, which in turn affects their biological activity.

Research on pyrido[2,3,4-kl]acridines has shown that substituents can modulate the UV-visible absorption and emission spectra, which is indicative of altered electronic distribution within the aromatic system. researchgate.net This is a key factor in their interaction with biological macromolecules. Electrophilic substitution reactions, such as nitration, have been performed on pyrido[2,3,4-kl]acridines, and the resulting derivatives have shown significant cytotoxicity. researchgate.net The position of the nitro group was found to be a determinant of this activity.

Furthermore, a quantitative study on cation-π interactions, a fundamental non-covalent interaction in biological systems, revealed that the electronic nature of substituents on an aromatic ring has a profound effect on its interaction with a cation. nih.gov Electron-donating groups enhance the attractive interaction, while electron-withdrawing groups can lead to a repulsive interaction. nih.gov This is highly relevant for the interaction of the protonated form of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- derivatives with biological targets.

The following table summarizes the general effects of different types of substituents on the molecular interactions of related acridine (B1665455) derivatives:

| Substituent Type | Effect on Aromatic System | Impact on Molecular Interaction |

| Electron-donating groups (e.g., -OH, -OCH3) | Increase electron density | Enhanced cation-π interactions, potential for increased binding affinity |

| Electron-withdrawing groups (e.g., -NO2, -CN) | Decrease electron density | Altered electronic properties, potential for specific interactions with target sites |

| Halogens (e.g., -F, -Cl) | Inductive electron withdrawal, weak resonance donation | Can influence lipophilicity and membrane permeability, affecting bioavailability |

| Bulky groups | Introduce steric hindrance | Can provide selectivity for specific binding pockets or disrupt non-specific binding |

Correlation of Structural Features with Specific Molecular Targets

The planar, polycyclic aromatic structure of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- and its analogs makes them well-suited for intercalation into DNA and interaction with the active sites of enzymes that process DNA.

A significant body of research has identified DNA as a primary molecular target for this class of compounds. Specifically, quaternized quino[4,3,2-kl]acridinium salts, such as 8,13-dimethylquino[4,3,2-kl]acridinium salts, have been shown to be potent telomere-targeted agents. researchgate.net These compounds exhibit a high selectivity for binding to and stabilizing G-quadruplex DNA structures, which are found in telomeres and promoter regions of certain oncogenes. researchgate.net This interaction can inhibit the activity of telomerase, an enzyme crucial for the immortalization of cancer cells. researchgate.net

In addition to G-quadruplex DNA, topoisomerase II is another key molecular target for pyrido[2,3,4-kl]acridine derivatives. These compounds can intercalate into the DNA duplex and stabilize the DNA-topoisomerase II covalent complex, leading to the inhibition of DNA replication and ultimately cell death. The planarity of the aromatic system is a critical structural feature for effective DNA intercalation.

The table below correlates specific structural features of related quinoacridines with their molecular targets:

| Structural Feature | Molecular Target | Mechanism of Action |

| Planar polycyclic aromatic system | DNA (duplex and quadruplex) | Intercalation, groove binding |

| Quaternized nitrogen atom | G-quadruplex DNA | Stabilization of the quadruplex structure, inhibition of telomerase |

| Specific substituent patterns | Topoisomerase II | Stabilization of the enzyme-DNA cleavable complex |

Stereochemical Aspects of Molecular Recognition

There is currently a lack of specific information in the public domain regarding the stereochemical aspects of molecular recognition for 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- derivatives. The core structure is planar, but the introduction of substituents, particularly on the dihydro part of the molecule, could potentially introduce chiral centers. The stereochemistry of such derivatives would be expected to play a significant role in their interaction with chiral biological macromolecules like proteins and DNA. However, no studies detailing the synthesis of chiral derivatives or the differential biological activity of enantiomers have been found.

Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationships (QSAR))

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to the closely related quino[4,3,2-kl]acridinium derivatives to model their antitumor activity. farmasimahaganesha.ac.id A study on a series of 8,13-dimethylquino[4,3,2-kl]acridinium salts developed a QSAR model that correlated their antitumor activity (IC50) with several electronic and physicochemical descriptors. farmasimahaganesha.ac.id

The best QSAR equation model was found to be: Log IC50 = -13.010 + 15.338(qC3) - 4.31(qC4) - 155.308(qC9) + 33.626(qC11) + 26.626(qC12) + 24.631(qC14) - 0.228(μ) - 0.621(ELUMO) - 0.066(α) + 0.233(Log P) farmasimahaganesha.ac.id

The parameters in this equation and their implications are detailed in the table below:

| Descriptor | Description | Impact on Antitumor Activity (IC50) |

| qC3, qC4, qC9, qC11, qC12, qC14 | Atomic net charge on specific carbon atoms | The charge distribution across the aromatic system is a critical determinant of activity. |

| μ | Dipole moment | A lower dipole moment is correlated with higher activity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower ELUMO energy, indicating a better electron acceptor, is associated with higher activity. |

| α | Polarizability | Lower polarizability is correlated with higher activity. |

| Log P | Logarithm of the octanol-water partition coefficient | Higher lipophilicity is associated with lower activity, suggesting that excessive lipophilicity may hinder bioavailability. |

This QSAR model demonstrates the importance of electronic properties and hydrophobicity in determining the antitumor activity of these compounds. farmasimahaganesha.ac.id The model had a high correlation coefficient (r = 1.00) and a high coefficient of determination (r² = 1.00) for the training set, indicating a strong predictive ability. farmasimahaganesha.ac.id Such computational models are invaluable for the in silico design and prediction of the activity of new derivatives of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-.

Emerging Research Areas and Future Directions for 6h Quino 2,3,4 Kl Acridine, 7,8 Dihydro

Integration into Supramolecular Chemistry Architectures

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a promising avenue for the application of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-. The planar, aromatic core of the acridine (B1665455) structure is conducive to π-π stacking interactions, a key driving force in the self-assembly of supramolecular architectures. The dihydro- aspect of the molecule introduces a non-planar, saturated portion, which could be exploited to direct the geometry of self-assembled structures in three dimensions.

Future research could explore the use of this compound as a building block for constructing complex, functional supramolecular systems such as molecular cages, polymers, and gels. The ability to modify the peripheral positions of the acridine core would allow for the introduction of recognition sites for guest molecules, leading to applications in sensing, catalysis, and controlled release systems.

Exploration as Chemical Probes for Biological Systems

Acridine derivatives have a long history of use as fluorescent probes and DNA intercalators in biological systems. The inherent fluorescence of the acridine core makes 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- a candidate for development as a chemical probe. These probes are small molecules that can be used to study biological processes in living cells with high spatial and temporal resolution.

The development of chemical probes from this dihydroquinacridine could involve modifying its structure to include reactive groups that can covalently bind to specific biomolecules, or by attaching moieties that target particular cellular compartments. Such probes could be instrumental in visualizing the distribution and dynamics of proteins, nucleic acids, and other cellular components, thereby advancing our understanding of cellular function and disease.

Development of Advanced Chemical Tools

Beyond their use as passive probes, derivatives of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- could be developed into advanced chemical tools that actively modulate biological processes. For instance, by incorporating photo-responsive or chemically-reactive functionalities, it may be possible to create tools for photodynamic therapy or targeted drug delivery.

The unique combination of a rigid, planar aromatic system and a more flexible dihydro- portion could be leveraged to design molecules with specific binding affinities and selectivities. These advanced chemical tools could find applications in chemical biology for the precise manipulation of cellular pathways and in medicinal chemistry for the development of novel therapeutic agents.

Investigation in Organic Electronic Materials

The π-conjugated system of the acridine core suggests that 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- could have interesting electronic properties. Acridines and their derivatives have been investigated for their potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). These materials are valued for their tunable electronic properties, solution processability, and mechanical flexibility.

Research in this area would involve synthesizing derivatives with appropriate substituents to modulate the HOMO/LUMO energy levels and to control the intermolecular packing in the solid state. The performance of these materials in electronic devices would depend on factors such as charge carrier mobility and photophysical properties. The table below outlines key parameters that would be relevant in the investigation of analogous compounds for organic electronic applications.

| Property | Relevance in Organic Electronics | Example Value (for a related acridine derivative) |

| HOMO Energy Level | Determines the ability to donate electrons (hole injection/transport). | -5.5 eV |

| LUMO Energy Level | Determines the ability to accept electrons (electron injection/transport). | -2.8 eV |

| Electrochemical Band Gap | Influences the optical and electronic properties of the material. | 2.7 eV |

| Charge Carrier Mobility | Dictates the speed at which charges move through the material, affecting device performance. | 10⁻³ cm²/Vs |

Photophysical Applications (e.g., as Luminescent Compounds)

The inherent fluorescence of the acridine scaffold is a key feature that can be exploited for various photophysical applications. Derivatives of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- are expected to be luminescent, with the specific emission properties being tunable through chemical modification. Several acridine derivatives are known to be fluorescent.

Potential applications include their use as emitters in OLEDs, as fluorescent labels in bio-imaging, and as active components in chemical sensors where a change in fluorescence signals the presence of a target analyte. The photophysical properties of a series of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, structurally related to the subject compound, have been investigated, revealing the influence of substituents on their absorption and fluorescence characteristics. beilstein-journals.org For example, methoxy (B1213986) substituents were found to cause a red shift in the emission and result in higher fluorescence quantum yields. beilstein-journals.org

The following table summarizes key photophysical properties of interest for such compounds, with example data from related tetrahydroacridine derivatives. beilstein-journals.org

| Photophysical Property | Description | Example Value (for a tetrahydroacridine derivative) |

| Absorption Maximum (λ_abs) | The wavelength at which the compound absorbs light most strongly. | 325 nm |

| Emission Maximum (λ_em) | The wavelength at which the compound emits light most strongly after excitation. | 410 nm |

| Fluorescence Quantum Yield (Φ_F) | The efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. | 0.082 |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | 85 nm |

Challenges and Opportunities in Dihydroquinacridine Research

The exploration of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- and its derivatives is not without its challenges. A primary hurdle is the development of efficient and versatile synthetic routes to access a wide range of derivatives. The synthesis of related pyrrolo[2,3,4-kl]acridine and dihydropyrrolo[2,3,4-kl]acridine derivatives has been explored, highlighting the potential for microwave-assisted methods to improve reaction times and yields. mdpi.com

Furthermore, a comprehensive understanding of the structure-property relationships will require a synergistic approach combining synthesis, experimental characterization, and computational modeling. The non-planar nature of the dihydro- portion of the molecule adds a layer of complexity to predicting its solid-state packing and electronic properties.

Despite these challenges, the opportunities in dihydroquinacridine research are vast. The unique molecular architecture of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- offers the potential for novel materials with tailored properties for a wide array of applications, from fundamental chemical biology to advanced organic electronics. As synthetic methodologies advance and our understanding of acridine chemistry deepens, this compound and its derivatives are poised to become valuable components in the toolkit of chemists and materials scientists.

Q & A

Q. How can researchers align experimental design with overarching theoretical frameworks (e.g., electron-deficient heterocycles)?

- Methodological Answer : Begin with a conceptual framework (e.g., Hückel’s rule for aromaticity) to guide hypothesis generation. For example, the electron-deficient nature of the acridine core predicts reactivity toward nucleophiles. Iterative cycles of experimentation and theory refinement (e.g., DFT benchmarking) strengthen validity .

Q. What protocols ensure ethical and rigorous reporting of crystallographic data for this compound?

- Methodological Answer : Follow CCDC guidelines for depositing cif files, including full refinement parameters (R-factors, residual density). Anomalous dispersion corrections (e.g., Mo-Kα radiation) and twin refinement protocols address diffraction ambiguities. Cross-validate with PLATON/CHECKCIF .

Cross-Disciplinary Applications

Q. How can this compound be integrated into materials science research (e.g., organic semiconductors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.